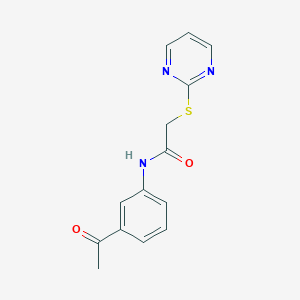![molecular formula C23H30N2O5S B299328 METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE](/img/structure/B299328.png)
METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
The synthesis of METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1-adamantylcarbonyl chloride with 2-aminophenylsulfonyl chloride to form an intermediate, which is then reacted with methyl 2-pyrrolidinecarboxylate under controlled conditions . Industrial production methods often utilize advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance materials and polymers.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The adamantane structure allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity . This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds include other adamantane derivatives like amantadine and rimantadine. Compared to these, METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE exhibits unique properties due to the presence of the sulfonyl and pyrrolidinecarboxylate groups, which enhance its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C23H30N2O5S |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
methyl 1-[2-(adamantane-1-carbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C23H30N2O5S/c1-30-21(26)19-6-4-8-25(19)31(28,29)20-7-3-2-5-18(20)24-22(27)23-12-15-9-16(13-23)11-17(10-15)14-23/h2-3,5,7,15-17,19H,4,6,8-14H2,1H3,(H,24,27) |
Clave InChI |
XTCUNAJFSAWWKK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
![2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B299265.png)
![2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299267.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B299268.png)
